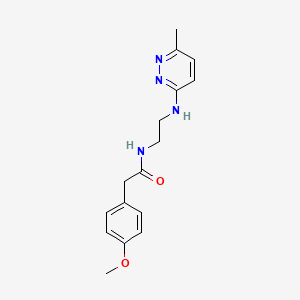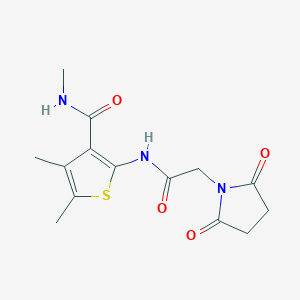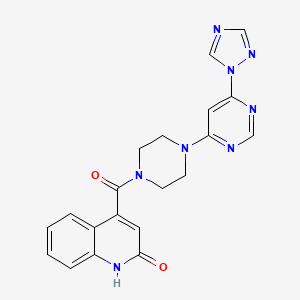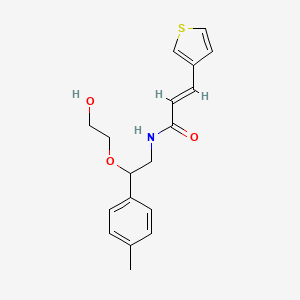
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its common name, TAK-659, and is classified as a kinase inhibitor.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases play important roles in various cellular signaling pathways, including the B-cell receptor signaling pathway and the JAK-STAT signaling pathway. Inhibition of these kinases can lead to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one have been studied extensively. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments include its potent kinase inhibition activity, favorable pharmacokinetic profile, and ability to suppress immune responses and cancer cell growth. However, some limitations of using this compound in lab experiments include its potential toxicity and off-target effects.
Direcciones Futuras
There are several future directions for the study of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. One direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis of this compound to increase its yield and purity. Additionally, further studies are needed to determine the potential toxicity and off-target effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in vivo.
Métodos De Síntesis
The synthesis of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves several steps. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-phenylpiperidin-4-amine to form the intermediate compound 1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone. The intermediate compound is then reacted with benzaldehyde in the presence of a base to form (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been studied extensively for its potential therapeutic applications. This compound has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has the potential to be used as a therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
(E)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-14-16(13-19-20)17-9-5-6-12-21(17)18(22)11-10-15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXAMLVGZHNNQ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)

![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)